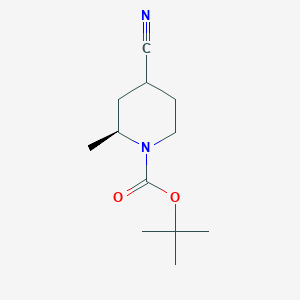
Fmoc-Dbz(o-Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Dbz(o-Boc)-OH is a compound used primarily in peptide synthesis. It is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids in solid-phase peptide synthesis. The compound also contains a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, which are used to protect different functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dbz(o-Boc)-OH typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. This is followed by the introduction of the Cbz and Boc groups to protect other functional groups. The reaction conditions often involve the use of bases like triethylamine and solvents such as dimethylformamide (DMF). The final product is usually purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The compound is usually stored under refrigeration to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Dbz(o-Boc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc, Cbz, and Boc groups under specific conditions.
Substitution Reactions: Introduction of new functional groups in place of the protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal, hydrogenation for Cbz removal, and acid (e.g., trifluoroacetic acid) for Boc removal.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Coupling: Carbodiimides like EDC or DCC, often in the presence of HOBt or HOAt to enhance coupling efficiency.
Major Products
The major products formed from these reactions are typically peptides with specific sequences, where the this compound serves as a building block.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Dbz(o-Boc)-OH is used extensively in the synthesis of peptides and proteins. It allows for the stepwise construction of peptide chains with high precision.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for various diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Fmoc-Dbz(o-Boc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group for subsequent reactions. The Cbz and Boc groups protect other functional groups until they are selectively removed under specific conditions, allowing for the controlled synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Dbz-OH: Lacks the Boc group, making it less versatile for protecting multiple functional groups.
Fmoc-Gly-OH: A simpler compound used for protecting glycine residues.
Boc-Dbz-OH: Uses the Boc group for protection but lacks the Fmoc group.
Uniqueness
Fmoc-Dbz(o-Boc)-OH is unique due to its combination of Fmoc, Cbz, and Boc groups, allowing for the protection of multiple functional groups simultaneously. This makes it highly versatile and useful in complex peptide synthesis.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-27(2,3)35-26(33)28-22-13-12-16(24(30)31)14-23(22)29-25(32)34-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-14,21H,15H2,1-3H3,(H,28,33)(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYPLBJEKXEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium](/img/structure/B6289733.png)
![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)
![benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B6289742.png)
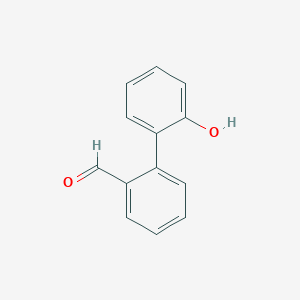
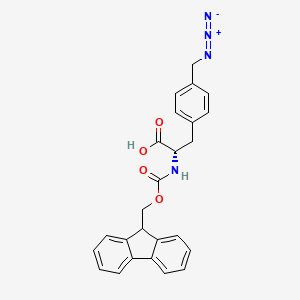
![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B6289766.png)
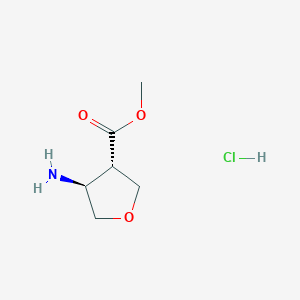
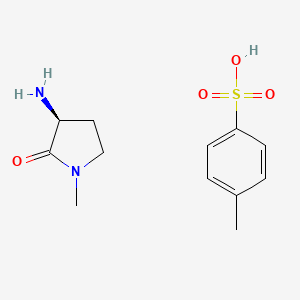
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)
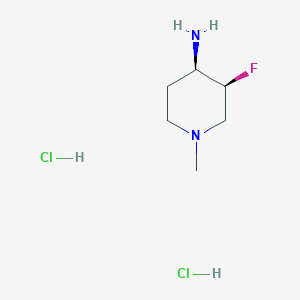
![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
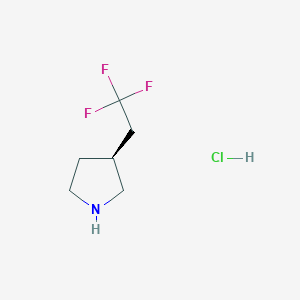
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
